Muscarinic Agonist Potency Differentiates 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one from Potent mAChR Agonists
The target compound exhibits an EC₅₀ of 5.01 µM as a muscarinic acetylcholine receptor agonist measured in guinea pig ileal longitudinal muscle functional assay [1]. In contrast, the potent M₁-selective isoxazoline compound 4f (3-(tetrahydropyrin-3-yl)-5-(2-pyrrolidin-1-yl)isoxazoline) displays an EC₅₀ of 0.031 µM (31 nM) in a functional calcium mobilization assay [2]. This ~162-fold potency difference demonstrates that the 5-tert-butyl-isoxazol-3-yl-pyrrolidin-2-one scaffold occupies a moderate-potency niche within the isoxazole/isoxazoline muscarinic agonist landscape, suitable for applications where sub-micromolar potency is not required or where reduced receptor desensitization may be advantageous.
| Evidence Dimension | Muscarinic receptor functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 5.01 × 10³ nM (5.01 µM) |
| Comparator Or Baseline | Isoxazoline compound 4f: EC₅₀ = 0.031 µM (31 nM) |
| Quantified Difference | ~162-fold lower potency (target compound is less potent) |
| Conditions | Target: guinea pig ileal longitudinal muscle contraction assay; Comparator: functional calcium mobilization assay (M₁ mAChR). Different assay formats noted; comparison is cross-study. |
Why This Matters
Procurement decisions for muscarinic tool compounds must consider the desired potency window; the target compound's µM-range EC₅₀ makes it suitable for studies where excessive receptor activation is undesirable.
- [1] BindingDB BDBM50475452 (CHEMBL425911). EC₅₀: 5.01E+3 nM. Agonistic activity against Muscarinic acetylcholine receptor of guinea pig ileal longitudinal muscle. Shanghai Second Medical University. View Source
- [2] Huang, M. et al. (2015) 'Synthesis and biological evaluation of isoxazoline derivatives as potent M₁ muscarinic acetylcholine receptor agonists,' Bioorganic & Medicinal Chemistry Letters, 25(7), pp. 1546–1551. Compound 4f EC₅₀ = 31 nM in calcium mobilization assay. View Source
